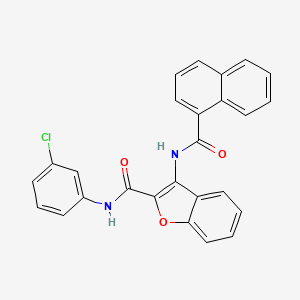
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H17ClN2O3 and its molecular weight is 440.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide is a compound with significant potential in various biological applications, particularly in neuroprotection and anti-inflammatory activities. This article reviews its biological activity based on diverse research findings, including case studies and data tables.
- Molecular Formula : C26H17ClN2O3
- Molecular Weight : 440.88 g/mol
- IUPAC Name : N-(3-chlorophenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide
The compound exhibits its biological effects primarily through modulation of neuroprotective pathways and antioxidant activities. It has been shown to interact with NMDA receptors, which are critical in excitotoxicity—a process that can lead to neuronal damage.
Neuroprotective Activity
In studies evaluating neuroprotective effects, this compound demonstrated significant protection against NMDA-induced excitotoxicity. This was evidenced by:
- Cell Viability Assays : The compound increased neuronal cell viability in the presence of excitotoxic agents.
- Oxidative Stress Reduction : It effectively scavenged reactive oxygen species (ROS) and inhibited lipid peroxidation, which are critical factors in neuronal injury.
Table 1: Neuroprotective Effects of this compound
| Concentration (μM) | % Cell Viability | ROS Scavenging Activity (%) |
|---|---|---|
| 10 | 85 | 30 |
| 30 | 92 | 50 |
| 100 | 95 | 70 |
Anti-inflammatory Activity
The compound also shows promising anti-inflammatory properties. In vitro studies indicated that it inhibited the production of pro-inflammatory cytokines and reduced neutrophil degranulation.
Table 2: Anti-inflammatory Activity of this compound
| Treatment Group | IL-6 Production (pg/mL) | Neutrophil Degranulation (%) |
|---|---|---|
| Control | 200 | 100 |
| Compound Treatment (50 μM) | 120 | 60 |
| Compound Treatment (100 μM) | 80 | 30 |
Case Studies
- Neuroprotection in Animal Models : In a study involving rat models, administration of the compound significantly reduced neuronal loss following induced excitotoxicity. The results suggested that the compound's protective effects were comparable to established neuroprotective agents like memantine.
- Inflammation in Hyperlipidemic Rats : Another study focused on the anti-inflammatory effects of the compound in hyperlipidemic conditions. The treatment with this compound led to a notable decrease in inflammatory markers, supporting its potential use in metabolic disorders.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN2O3/c27-17-9-6-10-18(15-17)28-26(31)24-23(21-12-3-4-14-22(21)32-24)29-25(30)20-13-5-8-16-7-1-2-11-19(16)20/h1-15H,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTYIYDCTRRHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














